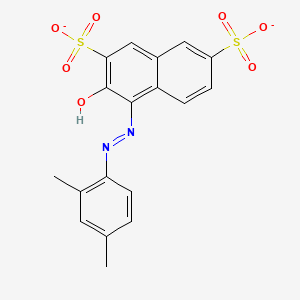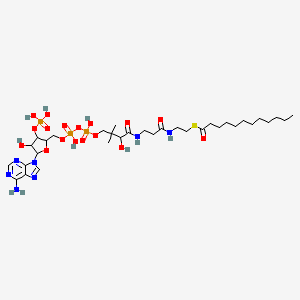
Citalopram hydrochloride
Overview
Description
Citalopram hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is commonly prescribed for the treatment of major depressive disorder, panic disorder, and social phobia. The compound is known for its high selectivity towards serotonin reuptake inhibition, with minimal effects on other neurotransmitters such as dopamine and norepinephrine .
Mechanism of Action
Target of Action
Citalopram hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . Its primary target is the serotonin transporter (SLC6A4), which is responsible for the reuptake of serotonin from the synaptic cleft .
Mode of Action
This compound enhances serotonergic transmission through the inhibition of serotonin reuptake . It is the most selective SSRI towards serotonin reuptake inhibition, having a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
This leads to enhanced serotonergic neurotransmission. The drug also has an impact on the regulation of neural function pathways .
Pharmacokinetics
This compound exhibits linear and dose-proportional pharmacokinetics within a dose range of 10 to 40 mg/day . It is extensively metabolized in the liver, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .
Result of Action
The molecular and cellular effects of this compound’s action include the potentiation of serotonergic activity in the central nervous system (CNS), resulting in antidepressant effects . In addition, it has been found to have protective effects against impaired mitochondrial dynamics, defective mitochondrial biogenesis, defective mitophagy, and synaptic dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, suspended sediment in aquatic ecosystems has been found to exert a significant influence on the biological effects of citalopram . .
Biochemical Analysis
Biochemical Properties
Citalopram hydrochloride plays a crucial role in biochemical reactions by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition is primarily mediated through the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . The compound has minimal effects on dopamine and norepinephrine transporters and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selectivity makes this compound particularly effective in increasing serotonin levels without significantly affecting other neurotransmitter systems.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. By inhibiting serotonin reuptake, it increases the availability of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission . This action affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, increased serotonin levels can modulate the activity of cyclic AMP response element-binding protein (CREB), which plays a role in neuroplasticity and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin transporter and inhibiting its function . This binding prevents the reuptake of serotonin into presynaptic neurons, thereby increasing its extracellular concentration. The increased serotonin levels enhance serotonergic signaling, which is associated with the antidepressant effects of this compound . Additionally, this compound’s selectivity for the serotonin transporter over other neurotransmitter transporters contributes to its efficacy and safety profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Initially, there may be an increase in anxiety-like behaviors due to the sudden increase in serotonin levels . With prolonged use, the compound’s effects stabilize, leading to a reduction in depressive and anxiety symptoms . This compound is relatively stable, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that chronic administration of this compound can lead to sustained improvements in mood and behavior .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses may not produce significant behavioral changes, while moderate doses can effectively reduce symptoms of depression and anxiety . High doses, however, can lead to adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity . Studies have shown that the therapeutic window for this compound is relatively wide, but careful dosing is essential to avoid toxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver through N-demethylation to its main metabolite, demethylcitalopram, by cytochrome P450 enzymes CYP2C19 and CYP3A4 . Other metabolites include didemethylcitalopram, citalopram N-oxide, and a propionic acid derivative . These metabolites exert little pharmacologic activity compared to the parent compound and are not likely to contribute significantly to the clinical effects of this compound .
Transport and Distribution
This compound is well-absorbed and distributed throughout the body, with a volume of distribution of approximately 12 L/kg . It is highly lipophilic, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system . The compound is transported in the bloodstream, primarily bound to plasma proteins . Its distribution within tissues is influenced by its lipophilicity and protein-binding properties .
Subcellular Localization
Within cells, this compound is primarily localized in the cytoplasm and synaptic vesicles of neurons . Its activity is largely confined to the synaptic cleft, where it inhibits serotonin reuptake . The compound does not appear to undergo significant post-translational modifications or targeting to specific organelles . Its localization and activity are primarily determined by its interaction with the serotonin transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of citalopram hydrochloride involves several key steps. One common method starts with the compound 5-cyanophthalide, which undergoes a Grignard reaction with 4-fluorophenyl magnesium bromide to form a key intermediate. This intermediate is then subjected to a series of reactions, including reduction, cyclization, and methylation, to yield citalopram .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes purification steps such as crystallization and recrystallization to ensure the removal of impurities. The final product is often obtained as a hydrobromide or hydrochloride salt to enhance its solubility .
Chemical Reactions Analysis
Types of Reactions
Citalopram hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of desmethylcitalopram and other oxidative metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions
Major Products
The major products formed from these reactions include desmethylcitalopram, didesmethylcitalopram, and various halogenated derivatives .
Scientific Research Applications
Citalopram hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the development of new SSRIs and other antidepressants.
Biology: Studies often focus on its effects on neurotransmitter systems and its role in neuroplasticity.
Medicine: It is extensively researched for its efficacy in treating various psychiatric disorders, including depression and anxiety.
Industry: The compound is used in the pharmaceutical industry for the production of antidepressant medications
Comparison with Similar Compounds
Similar Compounds
Escitalopram: The (S)-enantiomer of citalopram, known for its higher potency and selectivity.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Paroxetine: An SSRI with additional effects on norepinephrine reuptake.
Sertraline: Known for its efficacy in treating a broader range of psychiatric disorders
Uniqueness
Citalopram hydrochloride is unique due to its high selectivity for serotonin reuptake inhibition and its relatively low side effect profile compared to older antidepressants like tricyclics. It is also one of the first SSRIs introduced to the market, making it a well-studied and widely used antidepressant .
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.ClH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSXPIKCGLXHAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101005517 | |
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-27-0 | |
| Record name | Citalopram hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citalopram hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101005517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITALOPRAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DY48G26JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(4-Acetamidophenyl)sulfonylamino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1228276.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(phenylmethyl)-2-imidazo[4,5-b]pyridinyl]thio]acetamide](/img/structure/B1228279.png)
![N-[2-(1-tert-butyl-3,4,6-trimethyl-5-pyrazolo[3,4-b]pyridinyl)ethyl]carbamic acid ethyl ester](/img/structure/B1228280.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl acetate](/img/structure/B1228284.png)
![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)
![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)


![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)

